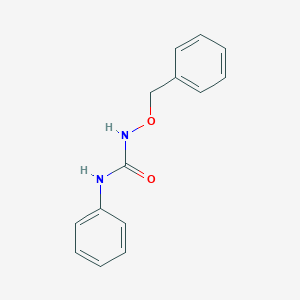

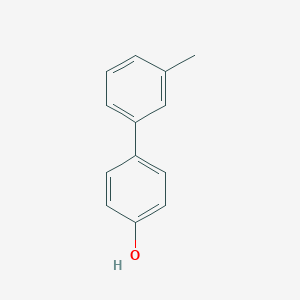

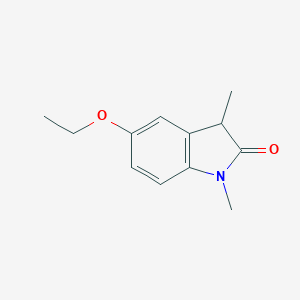

![molecular formula C10H10N2O3 B181904 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid CAS No. 359418-42-1](/img/structure/B181904.png)

4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H10N2O3. It has a molecular weight of 206.19800 . The compound is part of the heterocyclic compounds with nitrogen hetero-atom(s) only .

Molecular Structure Analysis

The molecular structure of “4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid” consists of a pyrimidine ring fused with a pyridine ring. The compound has a keto group at the 2-position and a carboxylic acid group at the 4-position .Scientific Research Applications

Medicinal Chemistry

This compound is a valuable synthon in medicinal chemistry, particularly in the synthesis of drugs with imidazole rings . Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects. The pyrido[1,2-a]pyrimidine moiety could be incorporated into novel drug candidates, potentially enhancing their efficacy and pharmacokinetic properties.

Agriculture

In the agricultural sector, heterocyclic compounds like pyrido[1,2-a]pyrimidine derivatives are explored for their herbicidal and antimicrobial potential . They could serve as lead compounds for the development of new pesticides or plant growth regulators, contributing to crop protection and yield improvement.

Material Science

The pyrido[1,2-a]pyrimidine structure could be utilized in material science for the development of organic semiconductors or as a building block for complex molecular architectures . Its ability to engage in π-stacking interactions makes it a candidate for creating novel materials with specific electronic properties.

Environmental Science

Environmental science research may benefit from the study of pyrido[1,2-a]pyrimidine derivatives as they can be part of molecules with potential anticancer activity . Understanding their behavior and interactions with biological systems can lead to the development of environmentally friendly compounds that can degrade into non-toxic products.

Biochemistry

In biochemistry, the pyrido[1,2-a]pyrimidine core is significant due to its structural similarity to nucleotide bases . It can be used to study enzyme-substrate interactions, and its derivatives can be designed to act as inhibitors or activators of biochemical pathways, providing insights into cellular processes and disease mechanisms.

Proteomics Research

This compound has been identified as a product for proteomics research, suggesting its use in the study of protein expression and function . It could be a part of reagents or probes that help in the identification and quantification of proteins, aiding in the understanding of complex biological systems.

Future Directions

Pyrimidine derivatives, including “4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on exploring the therapeutic potential of these compounds and developing efficient synthesis methods.

properties

IUPAC Name |

4-methyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-10(9(14)15)6-8(13)11-7-4-2-3-5-12(7)10/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDIIZMYQOKQSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N=C2N1C=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327958 |

Source

|

| Record name | 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | |

CAS RN |

359418-42-1 |

Source

|

| Record name | 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

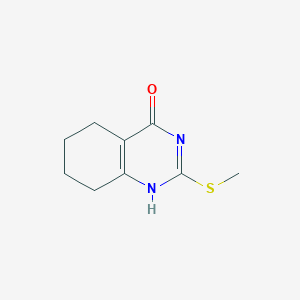

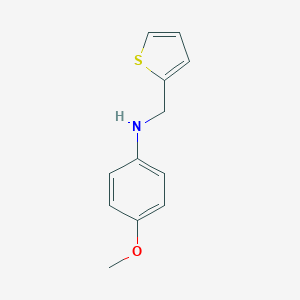

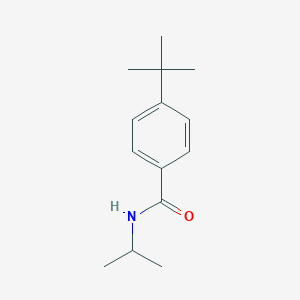

![2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B181823.png)

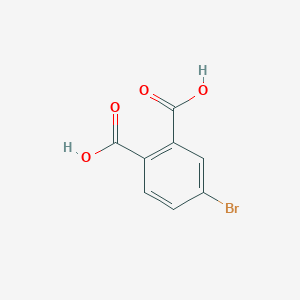

![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)